molecular formula C7H7BrN2O2 B15382059 2-Bromo-3-methyl-6-nitroaniline

2-Bromo-3-methyl-6-nitroaniline

Cat. No.: B15382059
M. Wt: 231.05 g/mol
InChI Key: PCDQJRYUAYBKEV-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-6-nitroaniline is a substituted aniline derivative featuring a bromine atom at position 2, a methyl group at position 3, and a nitro group at position 6 on the benzene ring. The general molecular formula for such a compound would be C₇H₇BrN₂O₂, with an approximate molecular weight of 231.05 g/mol (adjusted from analogs like 2-Bromo-6-nitroaniline, which has a molecular weight of 217.02 g/mol ). Substituted anilines of this type are critical intermediates in pharmaceuticals, agrochemicals, and dyes, where substituent positions dictate reactivity and physicochemical properties.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

2-bromo-3-methyl-6-nitroaniline

InChI

InChI=1S/C7H7BrN2O2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,9H2,1H3

InChI Key

PCDQJRYUAYBKEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Bromo-3-methyl-6-nitroaniline with structurally similar bromo-nitroaniline derivatives, focusing on substituent positions, molecular properties, and functional behavior.

Table 1: Key Properties of Bromo-Nitroaniline Derivatives

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Similarity Index* Key Properties/Applications
2-Bromo-6-nitroaniline Br (2), NO₂ (6) C₆H₅BrN₂O₂ 217.02 Not reported N/A Intermediate in dye synthesis
5-Bromo-2-methyl-3-nitroaniline Br (5), CH₃ (2), NO₂ (3) C₇H₇BrN₂O₂ ~231.05 Not reported 0.96 High similarity; steric hindrance
2-Bromo-4-methyl-5-nitroaniline Br (2), CH₃ (4), NO₂ (5) C₇H₇BrN₂O₂ ~231.05 Not reported 0.91 Altered electronic effects
2-Bromo-4-methyl-6-nitroaniline Br (2), CH₃ (4), NO₂ (6) C₇H₇BrN₂O₂ ~231.05 Not reported 0.92 Apollo Scientific safety data
4-Bromo-2,3-dimethyl-6-nitroaniline Br (4), CH₃ (2,3), NO₂ (6) C₈H₉BrN₂O₂ 245.08 Not reported 0.86 Increased steric bulk
2-Bromo-6-methoxy-4-nitroaniline Br (2), OCH₃ (6), NO₂ (4) C₇H₇BrN₂O₃ 247.05 Not reported N/A Methoxy enhances solubility

*Similarity Index: Calculated via Tanimoto coefficients from structural databases .

Key Findings:

Substituent Position Effects: Bromo and Nitro Groups: Bromine at position 2 and nitro at position 6 (as in this compound) create strong electron-withdrawing effects, polarizing the aromatic ring and increasing acidity of the amine group compared to analogs like 5-Bromo-2-methyl-3-nitroaniline .

Stability and Reactivity :

  • Compounds with nitro groups at position 6 (e.g., 2-Bromo-6-nitroaniline) exhibit higher thermal stability, as evidenced by sublimation points near 154°C in dinitroaniline analogs .
  • Methoxy-substituted derivatives (e.g., 2-Bromo-6-methoxy-4-nitroaniline) show improved solubility in polar solvents due to the electron-donating methoxy group .

Safety and Handling :

  • Bromo-nitroanilines with methyl groups (e.g., 2-Bromo-4-methyl-6-nitroaniline) require stringent safety protocols, including dark storage and inert atmospheres, to prevent decomposition .

Table 2: Comparative Reactivity in Aromatic Substitution

Compound Nitro Position Bromo Position Reactivity with NaNO₂/HCl Notes
This compound 6 2 Low (steric hindrance) Diazotization hindered by CH₃
2-Bromo-6-nitroaniline 6 2 Moderate Standard diazo coupling
5-Bromo-2-methyl-3-nitroaniline 3 5 High Optimal for Sandmeyer reactions

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